D-Fructose-18O
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Overview
Description
D-Fructose-18O: is an isotopically labeled form of D-Fructose, where the oxygen atom at a specific position is replaced with the heavier isotope, oxygen-18. D-Fructose itself is a naturally occurring monosaccharide found in many plants and is known for its sweet taste. The isotopic labeling with oxygen-18 makes this compound particularly useful in various scientific studies, especially those involving metabolic pathways and reaction mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-18O typically involves the incorporation of oxygen-18 into the D-Fructose molecule. This can be achieved through enzymatic or chemical methods. One common approach is to use labeled water (H2^18O) in the presence of enzymes that facilitate the incorporation of the isotope into the sugar molecule. The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is less common due to the high cost of oxygen-18. when produced, it follows similar methods as laboratory synthesis but on a larger scale. The use of bioreactors and advanced purification techniques ensures the high purity and yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-18O undergoes various chemical reactions similar to those of unlabeled D-Fructose. These include:
Oxidation: this compound can be oxidized to produce D-Glucose-18O and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-18O.
Isomerization: The compound can isomerize to form D-Glucose-18O under basic conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: Basic catalysts like sodium hydroxide facilitate the isomerization process
Major Products: The major products formed from these reactions include D-Glucose-18O, D-Sorbitol-18O, and other related compounds depending on the specific reaction conditions .
Scientific Research Applications
Chemistry: D-Fructose-18O is used in metabolic flux analysis to trace the pathways of carbohydrate metabolism. It helps in understanding the dynamics of metabolic networks and the role of fructose in various biochemical processes.
Biology: In biological studies, this compound is used to investigate the assimilation and fermentation processes in microorganisms. It helps in elucidating the metabolic pathways and the role of fructose in cellular metabolism .
Medicine: In medical research, this compound is used to study the pharmacokinetics and metabolic fate of fructose in the human body. It aids in understanding the impact of fructose on health and disease.
Industry: In the food industry, this compound is used to study the production and conversion of fructose in various food products. It helps in optimizing production processes and improving the quality of food products .
Mechanism of Action
The mechanism of action of D-Fructose-18O involves its incorporation into metabolic pathways where it undergoes various enzymatic reactions. The labeled oxygen-18 allows researchers to trace the movement and transformation of the compound within these pathways. The molecular targets include enzymes involved in carbohydrate metabolism, such as glucose isomerase and fructokinase .
Comparison with Similar Compounds
D-Glucose-18O: Another isotopically labeled sugar used in metabolic studies.
D-Galactose-18O: Used to study galactose metabolism.
D-Mannose-18O: Utilized in research on mannose metabolism
Uniqueness: D-Fructose-18O is unique due to its specific labeling with oxygen-18, which provides distinct advantages in tracing metabolic pathways and studying reaction mechanisms. Its use in various scientific fields highlights its versatility and importance in research .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-(18O)one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i10+2 |
InChI Key |
BJHIKXHVCXFQLS-JAIHKTGQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=[18O])CO)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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